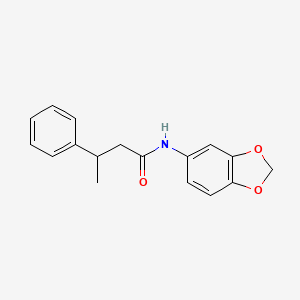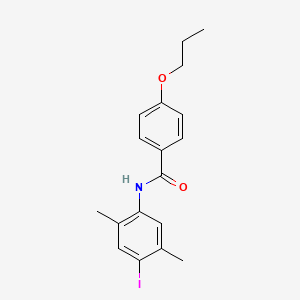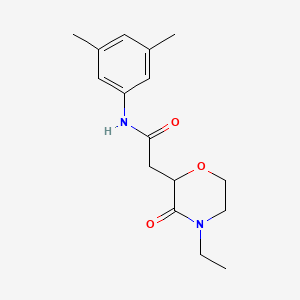
N-1,3-benzodioxol-5-yl-3-phenylbutanamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-3-phenylbutanamide, also known as BDB, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been the subject of scientific research due to its potential therapeutic effects. In Synthesis Method BDB can be synthesized through a multi-step reaction process that involves the use of reagents such as 3,4-methylenedioxyphenyl-2-nitropropene and phenylacetonitrile. The synthesis of BDB is a complex process that requires a high level of expertise in organic chemistry. Scientific Research Application BDB has been the subject of scientific research due to its potential therapeutic effects. Studies have shown that BDB has the ability to increase the release of serotonin, dopamine, and norepinephrine in the brain. This makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders. Mechanism of Action BDB acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. This leads to an increase in mood, energy, and sociability. BDB also has affinity for the 5-HT2A receptor, which is responsible for the psychedelic effects of drugs such as LSD and psilocybin. Biochemical and Physiological Effects BDB has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. BDB has been shown to have a low toxicity profile in animal studies. Advantages and Limitations for Lab Experiments One advantage of using BDB in lab experiments is that it has a low toxicity profile, which makes it a safer alternative to other psychoactive drugs. However, one limitation is that it is a controlled substance, which makes it difficult to obtain for research purposes. Future Directions There are a number of future directions for BDB research. One area of interest is its potential as a treatment for depression and anxiety. Another area of interest is its potential as a tool for studying the neurochemistry of the brain. Further research is needed to fully understand the potential therapeutic effects and limitations of BDB. In conclusion, BDB is a psychoactive drug that has been the subject of scientific research due to its potential therapeutic effects. It acts as a serotonin and dopamine releaser, and has affinity for the 5-HT2A receptor. BDB has a low toxicity profile, but is a controlled substance, which makes it difficult to obtain for research purposes. Future directions for BDB research include its potential as a treatment for depression and anxiety, and its potential as a tool for studying the neurochemistry of the brain.
Mecanismo De Acción
Target of Action
Related compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide might interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as disruption of cell division and induction of apoptosis.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide might have similar effects.
Análisis Bioquímico
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(13-5-3-2-4-6-13)9-17(19)18-14-7-8-15-16(10-14)21-11-20-15/h2-8,10,12H,9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCHFLYTLWZHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321213 | |
| Record name | N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
701290-46-2 | |
| Record name | N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4116086.png)

![3,5-dimethyl-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4116099.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4116106.png)
![2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4116113.png)

![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4116124.png)
![N-(4-nitrophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4116131.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4116142.png)
![tert-butyl 2-{[(3-methoxypropyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4116154.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4116165.png)
![ethyl 4-{[({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4116183.png)